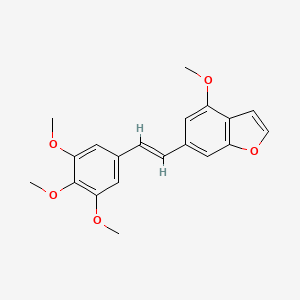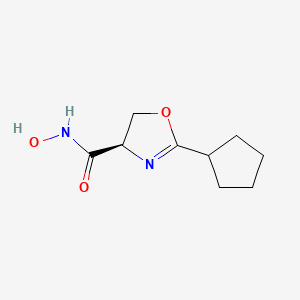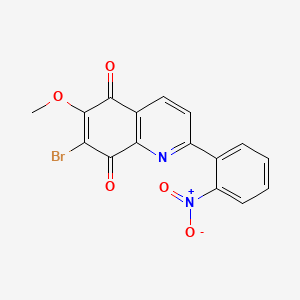![molecular formula C15H18N2O2 B12881135 N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide CAS No. 87783-88-8](/img/no-structure.png)
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core linked to an oxazole ring, which is further substituted with methyl and isopropyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzamide moiety is then introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pH, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzamide and oxazole rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- N-Methyl-4-(2-methylpropyl)benzamide
- N-(2-Methylpropyl)-4-[(methylthio)methyl]benzamide
Uniqueness
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide stands out due to its unique combination of a benzamide core with an oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to similar compounds.
特性
| 87783-88-8 | |
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)9-13-15(19-11(3)16-13)17-14(18)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,17,18) |
InChIキー |
FVKXIVRJQLHJRH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(O1)NC(=O)C2=CC=CC=C2)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)


